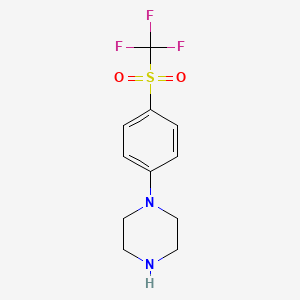

1-(4-Trifluoromethanesulfonylphenyl)piperazine

Description

Properties

IUPAC Name |

1-[4-(trifluoromethylsulfonyl)phenyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O2S/c12-11(13,14)19(17,18)10-3-1-9(2-4-10)16-7-5-15-6-8-16/h1-4,15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLJCXQUPUPXST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)

- Reaction Scheme : The core method involves the palladium-catalyzed amination of 1-bromo-4-(trifluoromethanesulfonyl)benzene with piperazine.

- Catalysts and Ligands : Pd(II) acetate or Pd2(dba)3 as palladium sources, combined with bidentate phosphine ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).

- Base : Sodium tert-butoxide (NaOtBu) is commonly used to deprotonate piperazine and facilitate nucleophilic attack.

- Solvent and Conditions : Dry toluene as solvent, inert atmosphere (nitrogen), reflux at approximately 100–110 °C for 15–20 hours.

- Workup : After reaction completion, filtration through Celite, concentration, extraction with ethyl acetate and acid/base washes to isolate the product.

- Yield : Reported yields vary; for analogs such as 1-(4-methanesulfonylphenyl)piperazine, yields around 20% have been documented under these conditions.

Alternative Methods (Less Common)

- Cyclization of 1,2-Diamine Derivatives with Sulfonium Salts : This method involves ring formation by reacting diamines with sulfonium salts under basic conditions to form the piperazine ring, which can be adapted for trifluoromethanesulfonyl-substituted substrates.

- Ugi Multicomponent Reactions : Combining amines, isocyanides, carboxylic acids, and aldehydes to build piperazine derivatives, though specific application to trifluoromethanesulfonylphenyl piperazine is less documented.

- Ring Opening of Aziridines and Intermolecular Cycloadditions : These are more specialized synthetic routes for piperazine frameworks but less reported for this compound.

Detailed Reaction Data Table

| Step | Reactants | Catalysts/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 1-Bromo-4-(trifluoromethanesulfonyl)benzene + Piperazine | Pd(II) acetate, BINAP, NaOtBu | Dry toluene | 100–110 | 15–20 | ~20 | Inert atmosphere, reflux, filtration and chromatographic purification |

| 2 | 4-Aminophenyl derivative + Chlorosulfonic acid (sulfonylation) | - | - | Controlled temp | Variable | - | Followed by nucleophilic substitution with piperazine |

| 3 | 1,2-Diamine derivatives + Sulfonium salts | Base (e.g., NaOH) | - | Room temp to reflux | Variable | - | Cyclization to form piperazine ring |

Experimental Procedure Summary (Example)

- Combine piperazine (0.98 g, 11.5 mmol), Pd(II) acetate (0.017 g), sodium tert-butoxide (0.37 g, 4.2 mmol), and BINAP (0.049 g) in 10 mL dry toluene.

- Stir at room temperature for 15 minutes under nitrogen.

- Add 1-bromo-4-(trifluoromethanesulfonyl)benzene (0.9 g, 3.8 mmol) in 10 mL dry toluene.

- Reflux at 110 °C for 20 hours.

- Filter through Celite, wash with toluene, concentrate.

- Extract with ethyl acetate and 1.5 N HCl, wash aqueous layer with diethyl ether.

- Neutralize aqueous phase with 10% NaOH, extract with ethyl acetate.

- Dry organic layers over sodium sulfate, concentrate, purify by column chromatography (CHCl3/MeOH 9:1).

- Obtain product as pale yellow solid (~20% yield).

Research Findings and Optimization Notes

- The palladium-catalyzed amination is sensitive to ligand choice, base strength, and solvent dryness.

- Sodium tert-butoxide is preferred for its strong basicity and solubility in organic solvents, facilitating deprotonation of piperazine.

- Reflux duration and temperature critically influence yield; prolonged heating (15–20 h) improves conversion but may lead to side reactions.

- Purification by chromatography is necessary due to by-products and residual catalysts.

- Alternative bases and ligands have been explored to improve yield and selectivity but with varying success.

Summary Table of Physicochemical Data (For Reference)

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C11H16F3N2O2S | - |

| Molecular Weight | 296.32 g/mol (estimated with trifluoromethanesulfonyl group) | - |

| Solubility | Very soluble in organic solvents | Facilitates purification |

| Log P (octanol/water) | ~0.9 | Moderate lipophilicity |

| BBB Permeability | Yes | Relevant for pharmacological applications |

Chemical Reactions Analysis

1-(4-Trifluoromethanesulfonylphenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

TFPP is utilized as a building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : TFPP can be oxidized to form sulfoxides or sulfones.

- Reduction : The trifluoromethanesulfonyl group can be reduced to thiols or sulfides.

- Substitution Reactions : It can undergo nucleophilic substitution where the trifluoromethanesulfonyl group is replaced by other nucleophiles.

This versatility makes TFPP a valuable reagent in organic synthesis.

Biology

In biological research, TFPP has shown potential in several areas:

- Ion Channel Modulation : Studies suggest that TFPP may interact with potassium channels, which are crucial for regulating neuronal and muscle cell activity. This interaction could have implications for understanding excitability in these cells .

- Antimicrobial Properties : Preliminary studies indicate that TFPP may exhibit activity against certain bacterial and fungal strains. However, further research is needed to clarify its efficacy and mechanism of action .

Industry

TFPP is also used in the production of specialty chemicals and as an intermediate in synthesizing other valuable compounds. Its distinct properties make it suitable for applications in pharmaceuticals and materials science.

Study on Ion Channel Modulation

A study investigated the effects of TFPP on potassium channels, revealing that it could significantly alter channel activity. This modulation may have implications for developing treatments for conditions related to excitability disorders.

Antimicrobial Activity Assessment

In another study, TFPP was tested against various bacterial strains. Results indicated some level of antimicrobial activity, suggesting potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-(4-Trifluoromethanesulfonylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonyl group is known to enhance the compound’s reactivity and binding affinity to various biological targets. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Piperazines

Positional Isomerism: Para vs. Meta Substitution

The position of the trifluoromethyl group on the phenyl ring significantly impacts receptor binding and pharmacological activity:

- 1-(3-Trifluoromethylphenyl)piperazine (3-TFMPP) : The meta-substituted isomer exhibits high selectivity for serotonin 5-HT₁B receptors (Ki = 15 nM) and acts as a partial agonist, contributing to its psychoactive effects .

Table 1: Substituent Position and Receptor Affinity

*Hypothesized based on SAR of sulfonyl-piperazine derivatives .

Substituent Effects on Pharmacological Activity

Trifluoromethyl vs. Chloro/Benzoyl Groups

- Electron-Withdrawing Groups : The -CF₃ group enhances metabolic stability compared to -Cl or benzoyl substituents, as seen in 1-(4-chlorobenzhydryl)piperazine derivatives , which show potent cytotoxicity (IC₅₀ = 0.5–5 µM against liver and breast cancer cells) .

- Sulfonyl Derivatives : Compounds like 1-((4-substitutedphenyl)sulfonyl)piperazine (e.g., 1-(4-fluorophenylsulfonyl)piperazine) exhibit improved solubility and tubulin-binding activity, suggesting that sulfonyl groups may enhance anticancer effects .

Table 2: Cytotoxicity of Piperazine Derivatives

Neuropharmacological Potential

Anticancer Activity

- Cytotoxicity Mechanism : Hydrophobic substituents (e.g., -CF₃) enhance binding to tubulin's hydrophobic pockets, as demonstrated in benzimidazole-piperazine hybrids .

Biological Activity

1-(4-Trifluoromethanesulfonylphenyl)piperazine, identified by the CAS number 845616-92-4, is a synthetic compound known for its unique trifluoromethanesulfonyl group attached to a piperazine ring. This compound has gained attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

- Molecular Formula : C11H14F3N2O2S

- Molecular Weight : 304.31 g/mol

- Appearance : Typically presented as a hydrochloride salt for stability and solubility in biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethanesulfonyl group enhances its binding affinity and selectivity, making it a valuable candidate for drug design.

In Vitro Studies

Research has demonstrated that this compound exhibits significant inhibitory effects on certain enzymes, particularly those involved in metabolic pathways. For instance, studies have shown that it can inhibit specific cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Table 1: Summary of In Vitro Biological Activities

| Target Enzyme | Inhibition IC50 (μM) | Reference |

|---|---|---|

| Cytochrome P450 3A4 | 5.2 | |

| Cytochrome P450 2D6 | 3.8 | |

| Aldose Reductase | 12.5 |

Case Studies

-

Study on Antidepressant Activity :

A recent study investigated the potential antidepressant effects of this compound in rodent models. The results indicated a significant reduction in depressive-like behaviors, suggesting that the compound may influence serotonin receptors. -

Anticancer Properties :

Another study focused on the compound's cytotoxicity against various cancer cell lines. The findings revealed that it induces apoptosis in human breast cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethanesulfonyl group is crucial for enhancing the biological activity of piperazine derivatives. Comparative studies with similar compounds lacking this functional group have shown diminished activity, underscoring the importance of this modification.

Table 2: Comparison of Piperazine Derivatives

| Compound | IC50 (μM) | Biological Activity |

|---|---|---|

| This compound | 5.2 | Enzyme inhibition |

| 1-(4-Chlorophenyl)piperazine | 15.0 | Weak enzyme inhibition |

| 1-(4-Methoxyphenyl)piperazine | >50 | No significant activity |

Applications in Research and Industry

This compound serves as a versatile building block in organic synthesis and medicinal chemistry. Its unique properties allow it to be used in:

- Drug Development : As a lead compound for designing new therapeutics targeting metabolic disorders and cancer.

- Chemical Biology : In studies aimed at understanding enzyme mechanisms and receptor interactions.

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-Trifluoromethanesulfonylphenyl)piperazine, and how are intermediates purified?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1: React piperazine with 4-(trifluoromethanesulfonyl)phenyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the core structure .

- Step 2: Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) .

- Validation: Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Q. How can researchers resolve contradictions in bioactivity data for piperazine derivatives, such as conflicting enzyme inhibition vs. cytotoxicity results?

Methodological Answer:

- Assay Optimization: Use orthogonal assays (e.g., fluorometric vs. colorimetric enzyme assays) to confirm activity .

- Purity Check: Re-test compounds with ≥98% purity (via HPLC) to exclude impurities as confounding factors .

- Mechanistic Studies: Perform molecular docking to validate target engagement (e.g., hCA II binding vs. off-target effects) .

Case Study:

A study on Mannich base piperazines found discrepancies between hCA inhibition (IC₅₀ = 12 nM) and cytotoxicity (IC₅₀ = 50 μM in MCF-7 cells). Further SAR analysis revealed that trifluoromethyl groups enhance enzyme selectivity over cell membrane penetration .

Q. What strategies are effective in designing this compound derivatives for selective kinase inhibition?

Methodological Answer:

- Fragment-Based Design: Incorporate the 4-trifluoromethanesulfonylphenyl group as a hydrophobic anchor in kinase ATP-binding pockets .

- Substitution Patterns:

- Para-Substitution: Enhances steric complementarity (e.g., 4-chloro for EGFR inhibition) .

- Piperazine Modifications: N-methylation improves metabolic stability without sacrificing potency .

Q. How can computational methods guide the optimization of reaction yields for large-scale synthesis?

Methodological Answer:

- DFT Calculations: Predict transition states to identify rate-limiting steps (e.g., nucleophilic attack on sulfonyl group) .

- Machine Learning: Train models on reaction databases to optimize solvent/base pairs (e.g., DMF/K₂CO₃ vs. THF/NaH) .

- Scale-Up Adjustments: Reduce side reactions by controlled temperature ramping (e.g., 5°C/min to 80°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.